1-Amino-2-methylisothiourea

nNOS selectivity isothiourea pharmacology nitric oxide synthase inhibition

1-Amino-2-methylisothiourea (CAS 44387-06-6, commonly designated AMITU), is an amino-substituted isothiourea derivative that functions as a mechanism-based inactivator of nitric oxide synthase (NOS). Unlike the parent compound S-methylisothiourea (SMT), which acts as a competitive, reversible inhibitor with broad isoform activity, AMITU exhibits pronounced selectivity for the neuronal NOS isoform (nNOS) and produces time- and concentration-dependent, essentially irreversible enzyme inactivation.

Molecular Formula C2H7N3S
Molecular Weight 105.17 g/mol
CAS No. 44387-06-6
Cat. No. B386246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-methylisothiourea
CAS44387-06-6
Molecular FormulaC2H7N3S
Molecular Weight105.17 g/mol
Structural Identifiers
SMILESCSC(=NN)N
InChIInChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5)
InChIKeyWQUPOMUBXOPGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-methylisothiourea (AMITU): A Selective, Irreversible nNOS Inactivator for Isoform-Specific Nitric Oxide Research


1-Amino-2-methylisothiourea (CAS 44387-06-6, commonly designated AMITU), is an amino-substituted isothiourea derivative that functions as a mechanism-based inactivator of nitric oxide synthase (NOS). Unlike the parent compound S-methylisothiourea (SMT), which acts as a competitive, reversible inhibitor with broad isoform activity, AMITU exhibits pronounced selectivity for the neuronal NOS isoform (nNOS) and produces time- and concentration-dependent, essentially irreversible enzyme inactivation [1]. This distinct pharmacological profile positions AMITU as a critical tool compound for dissecting nNOS-specific contributions in both biochemical and tissue-level studies.

Why 1-Amino-2-methylisothiourea Cannot Be Replaced by Generic NOS or Isothiourea Inhibitors


Isothiourea-based NOS inhibitors exhibit extreme functional divergence depending on their substitution pattern; generic interchange within this class is therefore scientifically invalid. S-methylisothiourea (SMT) is a broadly equipotent, reversible, competitive inhibitor (Ki values of 120, 200, and 160 nM for human iNOS, eNOS, and nNOS, respectively) [1], while S-isopropylisothiourea (IPTU) is both cell-permeant and reversible [2]. In sharp contrast, AMITU is a cell-impermeable, irreversible, mechanism-based inactivator that preferentially targets nNOS [2]. Substituting AMITU with SMT, IPTU, or a non-selective arginine analog such as L-NAME will fundamentally alter the isoform selectivity, reversibility, and cellular accessibility of NOS inhibition in any experimental system. The quantitative evidence below establishes precisely where AMITU diverges from its closest analogs.

Head-to-Head Quantitative Differentiation of 1-Amino-2-methylisothiourea Against Closest NOS Inhibitor Analogs


34-Fold nNOS-over-eNOS Selectivity in Purified Enzyme Assays versus Non-Selective S-Methylisothiourea

AMITU discriminates between nNOS and eNOS by a factor of approximately 34-fold at the purified enzyme level. The IC50 for purified nNOS is 3 µM, whereas the IC50 for purified eNOS is 103 µM [1]. By comparison, the parent compound S-methylisothiourea (SMT) exhibits essentially no isoform discrimination between nNOS and eNOS, with reported Ki values of 160 nM for nNOS and 200 nM for eNOS—a selectivity ratio of only 1.25-fold [2]. This represents a greater than 27-fold improvement in nNOS-over-eNOS selectivity for AMITU relative to SMT when comparing selectivity ratios (34.3 vs. 1.25).

nNOS selectivity isothiourea pharmacology nitric oxide synthase inhibition

Irreversible Mechanism-Based Inactivation of nNOS versus Reversible Competitive Inhibition by S-Methylisothiourea and S-Isopropylisothiourea

AMITU produces time- and concentration-dependent inactivation of nNOS that is effectively irreversible, a property not shared by SMT or IPTU. Wolff et al. (1997) demonstrated that exposure of affinity-purified nNOS to AMITU under catalytic conditions results in progressive loss of NO-forming activity that does not recover upon removal of the compound [1]. In contrast, S-isopropylisothiourea (IPTU) was found to be both cell-penetrant and fully reversible [1]. SMT similarly acts as a reversible, competitive inhibitor at the L-arginine binding site [2]. The irreversible inactivation mechanism means that AMITU's inhibitory effect persists beyond compound washout, a critical distinction for experimental designs involving tissue bath or ex vivo perfusion systems.

mechanism-based inactivator irreversible inhibition nNOS pharmacology

Cell Impermeability of AMITU versus Cell-Penetrant Isothioureas: A Critical Differentiator for Extra-Cellular versus Intra-Cellular nNOS Targeting

AMITU appears cell-impermeable, whereas the structurally related S-isopropylisothiourea (IPTU) readily crosses cell membranes. Wolff et al. (1997) explicitly reported that 'in contrast to S-isopropylisothiourea, which was found to be both cell penetrant and reversible, 1-amino-S-methylisothiourea appeared cell impermeable' [1]. This property has profound implications for experimental design: AMITU will preferentially inhibit nNOS accessible from the extracellular compartment, while IPTU inhibits intracellular NOS pools. In whole-cell assays, AMITU's cellular IC50 for nNOS is attenuated to approximately 13 µM (13,000 nM) [2], consistent with limited membrane penetration.

cell permeability isothiourea uptake intracellular vs. extracellular NOS

Cellular nNOS-over-iNOS Selectivity Contrasted with iNOS-Preferring S-Methylisothiourea

In cell-based assays, AMITU retains a meaningful, albeit modest, selectivity window favoring nNOS over iNOS. BindingDB data report an IC50 of 13,000 nM for rat nNOS expressed in HEK293T cells [1] and an IC50 of 40,200 nM for iNOS-mediated NO production in IL-1β/IFNγ-stimulated rat RINmF cells [2], yielding an nNOS/iNOS selectivity ratio of approximately 3.1-fold. This contrasts with the profile of SMT, which acts as a preferential iNOS inhibitor: SMT exhibits an EC50 of approximately 2–6 µM for iNOS in cultured macrophages and vascular smooth muscle cells [3], and its Ki values indicate modest iNOS preference (iNOS Ki 120 nM vs. nNOS Ki 160 nM) [4].

cellular selectivity nNOS vs. iNOS isothiourea profiling

Functional nNOS Selectivity Validated in Skeletal Muscle Tissue: AMITU Discriminates nNOS from eNOS Activity Ex Vivo

AMITU's nNOS selectivity has been functionally validated in rat skeletal muscle homogenates, where it reduced total NOS activity by 31.8% in control and 30.2% in exercised muscle [1]. Critically, the addition of the non-selective NOS inhibitor L-NMMA on top of AMITU produced significantly greater inhibition than AMITU alone, confirming that the residual NOS activity (~68–70%) was attributable to non-nNOS isoforms (primarily eNOS) that AMITU spares at the concentration employed [1]. The paper notes that the IC50 for purified nNOS is 3 µM versus 103 µM for eNOS, and that the working concentration of AMITU (50% effective dose, designated AMITU50, approximately 20 µM) was selected to achieve near-complete nNOS inhibition with minimal eNOS cross-reactivity [1]. This tissue-level discrimination is not achievable with non-selective isothioureas such as SMT, which show little or no nNOS vs. eNOS selectivity in vitro [2].

tissue nNOS activity skeletal muscle NOS ex vivo selectivity

Optimal Experimental and Procurement Scenarios for 1-Amino-2-methylisothiourea Based on Quantitative Differentiation Evidence


Pharmacological Dissection of nNOS Contribution in Skeletal Muscle NOS Activity

As demonstrated by Roberts et al. (1999), AMITU selectively inhibits the nNOS component of total NOS activity in skeletal muscle homogenates, reducing activity by approximately 31% at a concentration (~20 µM) that spares eNOS [1]. This validated tissue-level discrimination makes AMITU indispensable for studies quantifying nNOS versus eNOS contributions to NO production in muscle physiology, exercise metabolism, and neuromuscular junction signaling. The non-selective isothiourea SMT cannot be substituted in this context, as it does not discriminate between nNOS and eNOS [2].

Irreversible nNOS Inactivation for Sustained Target Engagement in Perfusion and Washout Studies

AMITU's irreversible, mechanism-based inactivation of nNOS ensures that enzymatic inhibition persists after compound removal from the experimental system [1]. This property makes AMITU uniquely suited for tissue bath experiments, ex vivo organ perfusion protocols, and any experimental design where transient drug exposure must produce lasting nNOS blockade. Reversible inhibitors such as SMT or IPTU lose inhibitory activity upon washout, rendering them unsuitable for protocols requiring sustained nNOS inhibition after compound clearance.

Extracellular nNOS Inhibition with Exclusion of Intracellular NOS Pools

Because AMITU is cell-impermeable, whereas structurally related isothioureas such as IPTU readily penetrate cells [1], AMITU is the inhibitor of choice when experimental objectives require selective blockade of extracellularly accessible or plasma membrane-associated nNOS without confounding inhibition of intracellular NOS pools. This differential cell permeability profile provides a unique experimental handle not available with cell-penetrant isothioureas or arginine-based NOS inhibitors.

Positive Control for nNOS Selectivity in NOS Inhibitor Screening and SAR Studies

AMITU occupies a distinct position in the isothiourea structure-activity landscape as one of the few compounds that combines nNOS isoform preference with mechanism-based irreversible inactivation. In compound screening campaigns evaluating novel nNOS inhibitors, AMITU serves as a valuable reference standard representing the irreversible, nNOS-selective pharmacological phenotype—in contrast to SMT (reversible, iNOS-preferring) and IPTU (reversible, cell-penetrant) [1] [2]. Its inclusion in screening panels enables classification of hit compounds by mechanism (reversible vs. irreversible) and isoform selectivity.

Quote Request

Request a Quote for 1-Amino-2-methylisothiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.